1,4-Diethynylbenzene

Descripción general

Descripción

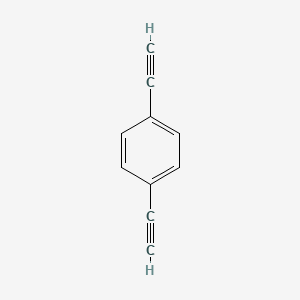

1,4-Diethynylbenzene is an organic compound with the chemical formula C₁₀H₆. It is a derivative of benzene, where two hydrogen atoms in the para positions are replaced by ethynyl groups (−C≡CH). This compound is known for its unique structural properties and is used in various scientific and industrial applications. It appears as a colorless solid and has a molecular weight of 126.15 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Diethynylbenzene can be synthesized through several methods. One common synthetic route involves the bromination of 1,4-diethenylbenzene in chloroform to produce 1,4-di(1,2-dibromoethyl)benzene. This intermediate is then treated with potassium tert-butoxide in tert-butanol to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. The use of efficient catalysts and reaction conditions ensures high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

1,4-Diethynylbenzene undergoes various chemical reactions, including:

Hydrogenation: This reaction converts this compound to 1,4-diethenylbenzene using hydrogen gas in the presence of a catalyst.

Polymerization: On a copper surface (Cu(111)), this compound can undergo polymerization to form disordered covalent networks.

Condensation: In the presence of cuprous chloride, ammonium chloride, and oxygen, this compound can condense to form oligomers.

Common Reagents and Conditions

Hydrogenation: Hydrogen gas and a suitable catalyst (e.g., palladium or nickel).

Polymerization: Copper surface (Cu(111)) and thermal activation.

Condensation: Cuprous chloride, ammonium chloride, and oxygen.

Major Products Formed

Hydrogenation: 1,4-Diethenylbenzene.

Polymerization: Disordered covalent networks.

Condensation: Oligomers.

Aplicaciones Científicas De Investigación

Molecular Electronics

Electronic Properties Tuning

1,4-Diethynylbenzene is utilized in the development of mixed-valence metal complexes, which are crucial for tuning electronic properties in molecular electronics. Research indicates that the compound can bridge bimetallic complexes, enhancing their electronic structure and stability, thus making them suitable for applications in molecular switches and sensors .

Polymer Chemistry

Oxidative Polymerization

The oxidative polymerization of this compound leads to the formation of highly conjugated polymers such as poly(phenylene butadiynylene). These polymers exhibit remarkable thermal stability and electrical conductivity, making them ideal for applications in electronic devices and materials science .

Case Study: Synthesis of Poly(phenylene butadiynylene)

A study demonstrated that oxidative polymerization within mesoporous silica significantly influences the polymer's optical properties. The polymer synthesized showed a bathochromic shift in fluorescence emission spectra, indicating effective π-conjugation length comparable to that synthesized in homogeneous solutions .

Sensor Technology

Advanced Sensor Development

Recent advancements have seen the application of this compound in developing sensitive electrochemical sensors for detecting heavy metals like copper(II). These sensors utilize carbon fiber microelectrodes modified with the compound to enhance selectivity and sensitivity in environmental monitoring .

Catalysis

Catalytic Applications

The compound serves as a precursor for creating various catalytic systems. For example, it has been used to synthesize crosslinked thiol-yne stationary phases for reversed-phase liquid chromatography, improving the efficiency and selectivity of separation processes .

High-Performance Organic Light-Emitting Diodes (OLEDs)

OLED Materials

this compound has been incorporated into the synthesis of phosphorescent dimers for OLEDs. Research indicates that these materials can significantly improve the efficiency and longevity of organic light-emitting diodes, paving the way for advancements in display technologies .

Data Table: Key Applications of this compound

Mecanismo De Acción

The mechanism of action of 1,4-diethynylbenzene involves its ability to form various chemical bonds and structures due to the presence of ethynyl groups. These groups can participate in reactions such as hydrogenation, polymerization, and condensation, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

1,4-Diethynylbenzene can be compared with other similar compounds, such as:

1,4-Diethenylbenzene: Similar structure but with ethene groups instead of ethynyl groups.

1,3,5-Triethynylbenzene: Contains three ethynyl groups attached to a benzene ring.

1,4-Bis(ethynyl)benzene: Another name for this compound.

These compounds share similar structural features but differ in the number and position of ethynyl groups, which can affect their reactivity and applications .

Actividad Biológica

1,4-Diethynylbenzene (DEB) is a compound of significant interest in various fields of research due to its unique structural properties and biological activities. This article delves into the biological activity of DEB, highlighting its synthesis, cytotoxicity, antiviral properties, and polymerization behavior.

Overview of this compound

This compound is an aromatic compound characterized by two ethynyl groups attached to a benzene ring. Its chemical formula is CH, and it has been studied for its potential applications in materials science and medicinal chemistry.

Synthesis of this compound

DEB can be synthesized through various methods, including the Sonogashira coupling reaction and other organic synthesis techniques. One notable method involves the CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) reaction with azides, yielding derivatives that exhibit biological activity .

Antiviral Properties

Research has demonstrated that DEB derivatives can inhibit Hepatitis C Virus (HCV) replication in vitro. A study evaluated several compounds derived from DEB for their ability to suppress HCV RNA replication in Huh7 cells. The results indicated that certain DEB-based compounds exhibited significant antiviral activity with low cytotoxicity levels:

- EC values were determined for various DEB derivatives against HCV.

- Compounds with longer linkers showed improved antiviral efficacy compared to those with shorter linkers .

Cytotoxicity Studies

Cytotoxicity assays were performed on different cell lines, including human T-cells (CEM), peripheral blood mononuclear cells (PBM), and Vero cells. The findings revealed:

- Compounds derived from DEB demonstrated varying degrees of cytotoxicity.

- For example, one derivative showed no cytotoxicity up to 100 μM concentration in PBM and CEM cells, indicating a favorable safety profile .

Anionic Polymerization

DEB undergoes anionic polymerization to form poly(this compound), which exhibits enhanced thermal stability and mechanical properties. The polymerization process has been studied extensively:

- The polymerization was initiated using n-butyllithium (n-BuLi) in various solvents.

- Table 1 summarizes the yield and characteristics of the resulting polymers:

| Sample | Solvent | Time (min) | Yield (%) | Characteristics |

|---|---|---|---|---|

| PDEBA-1 | HMPA | 5 | 47 | High thermal stability |

| PDEBA-2 | HMPA | 20 | 48 | Moderate viscosity |

| PDEBA-3 | HMPA | 40 | 49 | Enhanced mechanical strength |

| PDEBA-4 | DMSO | 1 | 5 | Low yield |

| PDEBA-5 | DMSO | 20 | 58 | Improved thermal properties |

| PDEBA-6 | DMSO | 60 | 63 | Excellent mechanical performance |

This table illustrates the impact of solvent choice and reaction time on the yield and properties of the resulting polymers .

Study on Antiviral Activity

In a detailed investigation of DEB derivatives against HCV, researchers synthesized multiple compounds and assessed their antiviral efficacy. The study highlighted:

- The importance of linker length on biological activity.

- Certain derivatives exhibited potent anti-HCV activity with minimal cytotoxic effects, making them promising candidates for further development as antiviral agents .

Polymerization Studies

Another study focused on the frontal polymerization of DEB. This research provided insights into the microstructure of the polymers formed and their potential applications in industrial settings. The findings suggested that DEB polymers possess superior thermal stability and could be utilized in high-temperature applications .

Propiedades

IUPAC Name |

1,4-diethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6/c1-3-9-5-7-10(4-2)8-6-9/h1-2,5-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLGANVFCMOJHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26713-43-9 | |

| Record name | Benzene, 1,4-diethynyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26713-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40918397 | |

| Record name | 1,4-Diethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40918397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-14-8, 30700-96-0 | |

| Record name | 1,4-Diethynylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-diethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, diethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030700960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, diethynyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Diethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40918397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Diethynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,4-diethynylbenzene?

A1: this compound has the molecular formula C10H6 and a molecular weight of 126.15 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound exhibits characteristic spectroscopic features in infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy:

Q3: What is the thermal stability of this compound?

A3: this compound exhibits good thermal stability, with a decomposition temperature above 450°C. []

Q4: Can this compound be polymerized?

A5: Yes, this compound is a valuable monomer for polymerization reactions. It can undergo both oxidative polymerization and addition polymerization. [, , ] For example, the oxidative polymerization of this compound within the channels of Cu-functionalized mesoporous MCM-41 silica catalyst produces a conducting polymer. []

Q5: What are the advantages of using this compound in polymerization reactions?

A5: this compound offers several advantages as a monomer:

Q6: How is this compound used in the synthesis of conjugated polymers?

A7: this compound serves as a key monomer in the synthesis of conjugated polymers through various polymerization techniques. [, , , , , , , , ] For instance, Nickel(0)-catalyzed cycloaddition copolymerization of this compound with isocyanates leads to the formation of poly(2-pyridone)s. [] Furthermore, polymers containing aromatic rings and selenium in the backbone were synthesized via the addition polymerization of 1,4-benzenediselenol to this compound. [, ]

Q7: Have computational methods been used to study this compound and its derivatives?

A8: Yes, computational chemistry techniques, such as Density Functional Theory (DFT) and Molecular Mechanics, are valuable tools for studying the properties and reactivity of this compound and its derivatives. [, , , ] These methods provide insights into electronic structures, reaction mechanisms, and intermolecular interactions. For example, DFT calculations revealed that in diruthenium half-sandwich complexes bridged by this compound, there is limited bridge-mediated electronic interaction between the electron-rich and electron-poor fragments. []

Q8: How do structural modifications of this compound impact the properties of its derivatives and polymers?

A8: Structural modifications of this compound, particularly the introduction of substituents on the aromatic ring, significantly influence the properties of the resulting derivatives and polymers:

Q9: What factors can affect the stability of this compound and its derivatives?

A9: The stability of this compound and its derivatives can be influenced by:

Q10: What are some potential applications of this compound and its derivatives?

A10: this compound and its derivatives hold promise for various applications:

- Organic Electronics: Conjugated polymers derived from this compound are explored as active materials in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs). [, ]

- Sensors: The sensitivity of the electronic properties of this compound derivatives to their chemical environment makes them attractive for sensing applications. []

- Porous Materials: this compound is employed as a building block in the synthesis of porous organic polymers, which have potential applications in gas storage, separation, and catalysis. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.